1-Methyl-L-histidine dihydrochloride

Description

Definition and Structural Context of 1-Methyl-L-histidine

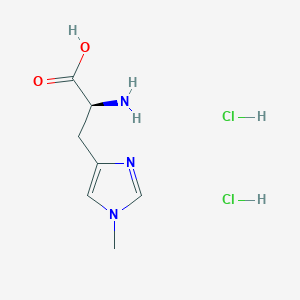

1-Methyl-L-histidine, also known as tele-methylhistidine, is a derivative of the essential amino acid L-histidine. nih.govwikipedia.org It is characterized by the addition of a methyl group to the nitrogen atom at the 'tele' position (Nτ or N-1) of the imidazole (B134444) ring of histidine. nih.govfoodb.ca This post-translational modification occurs after the histidine molecule has been incorporated into a protein. foodb.ca

The chemical formula for 1-Methyl-L-histidine is C7H11N3O2. nih.gov Structurally, it retains the core components of L-histidine: an α-amino group, a carboxylic acid group, and an imidazole side chain. wikipedia.org The key distinction is the methylation of the imidazole ring, which influences its biochemical properties. cymitquimica.com This methylation is catalyzed by specific enzymes called protein histidine N-methyltransferases, such as SETD3, which utilizes S-adenosyl-L-methionine as the methyl group donor.

It is important to distinguish 1-Methyl-L-histidine from its isomer, 3-Methyl-L-histidine (or pros-methylhistidine), where the methyl group is attached to the 'pros' (Nπ or N-3) nitrogen atom of the imidazole ring. rupahealth.com This structural difference is significant as it leads to different metabolic origins and physiological interpretations, particularly in the context of their use as biomarkers.

Table 1: Chemical Properties of 1-Methyl-L-histidine

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molar Mass | 169.18 g/mol nih.gov |

| IUPAC Name | (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid nih.gov |

| Synonyms | tele-Methylhistidine, 1-MHis, 1MH, tau-methylhistidine foodb.ca |

| CAS Number | 332-80-9 cymitquimica.com |

| Melting Point | Approximately 249 °C nih.gov |

| Solubility | Soluble in water cymitquimica.com |

Academic Significance and Research Focus of 1-Methyl-L-histidine

The academic significance of 1-Methyl-L-histidine in contemporary biochemical research is primarily centered on its role as a biomarker. Unlike many other amino acid derivatives, it is not reutilized for protein synthesis after being released during protein breakdown. foodb.ca This characteristic makes its presence and concentration in biological fluids, such as urine and blood, a valuable indicator of specific metabolic processes. smpdb.ca

1-Methyl-L-histidine is a recognized biomarker for skeletal muscle protein breakdown. It is a component of the myofibrillar proteins actin and myosin, which are abundant in skeletal muscle. researchgate.net During the catabolism of these muscle proteins, 1-Methyl-L-histidine is released into the circulation and subsequently excreted in the urine. smpdb.ca Therefore, elevated urinary levels of 1-Methyl-L-histidine can signify an increased rate of muscle protein degradation. healthmatters.io

Research has shown a correlation between urinary 1-Methyl-L-histidine excretion and conditions associated with muscle wasting or damage. healthmatters.io For instance, studies in rats have demonstrated that drug-induced myotoxicity leads to significant elevations of 1-Methyl-L-histidine in both urine and serum. researchgate.net This makes it a useful tool in preclinical studies to assess the potential for new drugs to cause muscle damage. researchgate.net

It's important to note that dietary intake of meat, particularly poultry and fish, can also contribute to urinary 1-Methyl-L-histidine levels. healthmatters.io This is because these meats contain anserine (B1665513), a dipeptide composed of beta-alanine (B559535) and 1-Methyl-L-histidine. healthmatters.io Therefore, when using 1-Methyl-L-histidine as a biomarker for endogenous muscle breakdown, it is often necessary to control for dietary meat intake. upenn.edu

The study of 1-Methyl-L-histidine provides valuable insights into the complex dynamics of protein turnover—the continuous balance between protein synthesis and protein degradation. Because 1-Methyl-L-histidine is not reincorporated into new proteins, its rate of appearance is a direct reflection of the rate of degradation of the proteins from which it originates, primarily actin and myosin. foodb.ca

By measuring the excretion of 1-Methyl-L-histidine, researchers can quantitatively assess the rate of myofibrillar protein breakdown under various physiological and pathological conditions. nih.gov This has been instrumental in understanding how factors such as nutritional status, hormonal changes, and disease states influence muscle protein metabolism. For example, studies have shown that both protein and energy deficiencies in the diet can sensitively affect the urinary output of 1-Methyl-L-histidine, indicating changes in the rate of muscle protein degradation. nih.gov

The analysis of 1-Methyl-L-histidine, often in conjunction with its isomer 3-Methyl-L-histidine, allows for a more nuanced understanding of protein turnover. While both are markers of muscle protein breakdown, their relative concentrations can provide additional information about the specific pools of protein being degraded and the influence of dietary factors. rupahealth.com The development of sophisticated analytical techniques, such as UPLC-MS/MS, has been crucial for the accurate and separate quantification of these isomers in biological samples. researchgate.net

Table 2: Research Applications of 1-Methyl-L-histidine

| Research Area | Application of 1-Methyl-L-histidine | Key Findings |

|---|---|---|

| Muscle Metabolism | Biomarker for skeletal muscle protein breakdown. | Elevated levels in urine and serum can indicate increased muscle catabolism or injury. researchgate.nethealthmatters.io |

| Protein Turnover | Indicator of the rate of myofibrillar protein degradation. nih.gov | Its excretion rate reflects the breakdown of actin and myosin without being confounded by reutilization. foodb.ca |

| Toxicology | Marker for drug-induced skeletal muscle toxicity. researchgate.net | Increased levels have been observed in animal models following administration of myotoxic drugs. researchgate.net |

| Nutritional Science | Indicator of dietary meat intake, particularly poultry and fish. healthmatters.io | Urinary excretion can be used to estimate the consumption of anserine-containing meats. upenn.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODJFJZGWWJHNW-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655129 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69614-06-8 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Isomerism of N Methylated Histidines

Chiral Characteristics and L-Configuration of 1-Methyl-L-histidine

Like most naturally occurring amino acids, histidine is a chiral molecule, with the exception of glycine. libretexts.org This chirality originates from the alpha-carbon, which is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and the imidazole-containing side chain. libretexts.org The spatial arrangement of these groups around the alpha-carbon gives rise to two non-superimposable mirror images, or enantiomers, designated as L- and D-histidine. arxiv.orgnih.gov

In biological systems, the L-isomers of amino acids are overwhelmingly predominant. libretexts.orgnih.gov Consequently, 1-Methyl-L-histidine, as a derivative of L-histidine, retains this L-configuration. The "L" designation refers to the specific stereochemical arrangement at the alpha-carbon, which is crucial for its recognition and interaction within biological systems. libretexts.orgnih.gov

| Property | Description |

| Chiral Center | Alpha-carbon |

| Enantiomers | L-histidine and D-histidine |

| Predominant Natural Form | L-configuration |

| Configuration of 1-Methyl-L-histidine | L-configuration |

Positional Methylation Isomers: 1-Methyl-L-histidine (Nτ-methylhistidine) versus 3-Methyl-L-histidine (Nπ-methylhistidine)

The methylation of the histidine side chain can occur at two different nitrogen atoms within the imidazole (B134444) ring, leading to the formation of two distinct positional isomers: 1-methyl-L-histidine and 3-methyl-L-histidine. hmdb.cahmdb.cafoodb.cafoodb.ca These isomers have the same chemical formula but differ in the point of attachment of the methyl group, which results in different chemical properties and biological significance.

To distinguish between the two nitrogen atoms of the imidazole ring in histidine, the IUPAC has introduced the terms "pros" (abbreviated as π) and "tele" (abbreviated as τ). hmdb.cahmdb.cafoodb.cabevital.no

Nπ (pros): This refers to the nitrogen atom closer to the side chain's alpha-carbon.

Nτ (tele): This refers to the nitrogen atom farther from the side chain's alpha-carbon.

Therefore:

1-Methyl-L-histidine is also known as Nτ-methylhistidine or tele-methylhistidine , as the methyl group is attached to the nitrogen atom farther from the side chain. hmdb.cafoodb.canih.gov

3-Methyl-L-histidine is also known as Nπ-methylhistidine or pros-methylhistidine , with the methyl group on the nitrogen atom closer to the side chain. hmdb.cafoodb.ca

| Isomer | Systematic Name | Methyl Group Position |

| 1-Methyl-L-histidine | Nτ-methyl-L-histidine | On the "tele" nitrogen (farther from the side chain) |

| 3-Methyl-L-histidine | Nπ-methyl-L-histidine | On the "pros" nitrogen (closer to the side chain) |

Evolution of Nomenclature and its Implications for Research Interpretation

The nomenclature of methylated histidines has been a source of considerable confusion in scientific literature, which has significant implications for the interpretation of research findings. hmdb.cahmdb.cafoodb.cafoodb.ca The confusion arose from two different systems used for numbering the atoms in the imidazole ring of histidine. bevital.no

Historically, biochemists and nutrition scientists often numbered the nitrogen atom adjacent to the side chain as 1, while organic chemists designated it as 3. hmdb.cahmdb.cafoodb.cafoodb.cabevital.no This discrepancy led to conflicting names for the same compound. For instance, what a biochemist might call 1-methylhistidine, an organic chemist would call 3-methylhistidine, and vice versa. hmdb.cahmdb.cafoodb.cafoodb.ca

This ambiguity has led to the misidentification of these isomers in numerous publications, with some studies referring to 1-methylhistidine when they were actually investigating 3-methylhistidine. hmdb.cahmdb.cafoodb.cafoodb.ca To resolve this issue, the International Union of Pure and Applied Chemistry (IUPAC) recommended the use of the π (pros) and τ (tele) notation to provide a clear and unambiguous way to identify the methylated nitrogen atom. hmdb.cahmdb.cafoodb.cabevital.no

Despite this recommendation, the older numbering systems persist in some literature, and the confusion is not entirely resolved. hmdb.cahmdb.ca Therefore, when reviewing research on methylated histidines, it is crucial to carefully consider the nomenclature used and, if possible, to confirm the structure of the compound being discussed to avoid misinterpretation of the data. hmdb.cahmdb.cafoodb.cafoodb.ca

| Nomenclature System | Nitrogen Closer to Side Chain (Nπ) | Nitrogen Farther from Side Chain (Nτ) |

| Biochemical (Historical) | N1 | N3 |

| Organic Chemistry (Systematic) | N3 | N1 |

| IUPAC (Recommended) | Nπ (pros) | Nτ (tele) |

Biosynthesis and Post Translational Modification of 1 Methyl L Histidine

Endogenous Formation through Protein Histidine Methylation

1-Methyl-L-histidine is an endogenously produced amino acid derivative that is not incorporated into proteins during the process of translation. Instead, it is formed through a post-translational modification (PTM) process known as protein histidine methylation. hmdb.caontosight.ai This enzymatic modification involves the addition of a methyl group to a histidine residue that is already part of a polypeptide chain. nih.govwikipedia.org The methylation of histidine can occur on either of the two nitrogen atoms in its imidazole (B134444) ring, resulting in the formation of 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH). nih.govnih.gov This article focuses on 1-Methyl-L-histidine, which is also referred to as N(tele)-methyl-L-histidine or π-methylhistidine. hmdb.canih.gov

The process of protein methylation is a widespread and critical PTM that significantly influences protein function, cellular signaling, and metabolic regulation. It is a key mechanism for expanding the functional diversity of the proteome. nih.gov While lysine (B10760008) and arginine are the most commonly methylated amino acids, histidine methylation has gained increasing attention for its role in regulating fundamental cellular processes. nih.govbiorxiv.org

S-Adenosyl-L-Methionine (AdoMet)-Dependent Methyltransferase Systems

The enzymatic transfer of a methyl group to histidine residues is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. nih.gov In these reactions, S-adenosyl-L-methionine (AdoMet or SAM) serves as the universal methyl group donor. nih.govucla.edufrontiersin.org The methyltransferases specifically recognize target histidine residues within proteins and facilitate the transfer of the methyl group from AdoMet, yielding a methylated protein and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.govucla.edu

Mammalian cells possess several protein histidine methyltransferases (PHMTs), each with distinct substrate specificities. nih.gov These enzymes belong to two main structural classes: the SET domain-containing methyltransferases and the seven-β-strand (7BS) methyltransferases. nih.gov Recent research has led to the characterization of several key enzymes involved in histidine methylation.

SETD3 is a member of the SET domain family of methyltransferases. nih.gov While initially thought to be a histone lysine methyltransferase, SETD3 was later identified as the specific enzyme responsible for the N3-methylation of histidine 73 (H73) in β-actin. nih.govelifesciences.orgelifesciences.org This modification results in the formation of 3-methylhistidine, not 1-methylhistidine. The methylation of actin at H73 by SETD3 is crucial for maintaining the integrity of the cytoskeleton. nih.gov

Structural analyses have revealed that SETD3 has a cradle-like shape with a cleft where the AdoMet molecule binds, positioning its methyl group for transfer to the histidine substrate. elifesciences.orgelifesciences.org The recognition and methylation of β-actin by SETD3 are highly sequence-specific. elifesciences.org Although SETD3 is a critical histidine methyltransferase, its known primary product is 3-methylhistidine.

METTL9 has been identified as a major methyltransferase responsible for the formation of 1-methylhistidine in mammalian proteomes. nih.govresearchgate.net It is a broad-specificity enzyme that catalyzes the N1-methylation of histidine residues within a specific consensus motif, "His-x-His" (HxH), where 'x' is typically a small amino acid. researchgate.netresearchgate.netbiorxiv.org METTL9 specifically methylates the second histidine of the HxH motif. researchgate.net

Research has shown that METTL9 is responsible for approximately 80% of the N1-histidine methylation in various cell lines and tissues. researchgate.net This enzyme has been implicated in several biological processes. For instance, METTL9-mediated methylation of zinc transporters, which are rich in HxH motifs, plays a role in regulating cytoplasmic zinc homeostasis. biorxiv.orgscilit.com Furthermore, the methylation of the immunomodulatory protein S100A9 and the NDUFB3 subunit of the mitochondrial respiratory Complex I by METTL9 suggests its involvement in immunity and cellular respiration. nih.govresearchgate.net

METTL18 is another recently characterized human histidine-specific protein methyltransferase. nih.govoup.com However, similar to SETD3, METTL18 is not responsible for the formation of 1-methylhistidine. Instead, it catalyzes the formation of 3-methylhistidine (τ-methylhistidine) at a specific site. nih.govoup.com

The primary target of METTL18 is the 60S ribosomal protein L3 (RPL3), which it methylates at histidine 245 (His-245). nih.govoup.comelifesciences.orgnih.gov This modification is important for optimal ribosome biogenesis and function, affecting pre-rRNA processing and mRNA translation. nih.govoup.com METTL18 is primarily located in the nucleus and accumulates in the nucleoli. nih.govoup.com The enzyme itself also undergoes automethylation at His-154. nih.govoup.com

Carnosine N-methyltransferase 1 (CARNMT1) is a dual-specificity histidine methyltransferase. nih.gov It is known to catalyze the N1-methylation of the dipeptide carnosine (β-alanyl-L-histidine) to produce anserine (B1665513). nih.govuniprot.org More recently, CARNMT1 has been identified as a major protein histidine N1-position-specific methyltransferase. nih.gov

CARNMT1 and METTL9 appear to be the two primary enzymes responsible for most of the N1-histidine methylation in cells. nih.gov Knockout studies have shown that the individual deletion of either CARNMT1 or METTL9 reduces cellular N1-methylated histidine levels by about 50%, while a double knockout leads to undetectable amounts. nih.gov CARNMT1 targets proteins containing a C3H zinc finger (C3H ZF) motif, with a consensus methylation site identified as Cx(F/Y)xH. nih.govresearchgate.net Through the methylation of these zinc finger proteins, CARNMT1 plays a role in various aspects of RNA metabolism, including pre-mRNA alternative splicing and mRNA degradation. nih.govnih.gov

Identification of Protein Targets for 1-Methyl-L-histidine Modification

The identification of specific protein substrates is crucial for understanding the biological functions of 1-methyl-L-histidine modification. The primary enzymes responsible for this modification, METTL9 and CARNMT1, have distinct sets of protein targets.

Table 1: Known Protein Targets for N1-Histidine Methylation

| Methyltransferase | Protein Target(s) | Functional Role of Methylation |

|---|---|---|

| METTL9 | Zinc Transporter Families (SLC39s and SLC30s), e.g., SLC39A7 biorxiv.orgscilit.com | Regulation of cytoplasmic zinc homeostasis biorxiv.orgscilit.com |

| S100A9 nih.govresearchgate.net | Immunomodulation nih.govresearchgate.net | |

| NDUFB3 (subunit of mitochondrial respiratory Complex I) nih.govresearchgate.net | Enhancement of cellular respiration via Complex I nih.govresearchgate.net |

| CARNMT1 | C3H Zinc Finger Proteins (e.g., Roquin, Tristetraprolin (TTP), U2AF1) nih.gov | Regulation of RNA metabolism, including mRNA degradation and pre-mRNA alternative splicing nih.gov |

The methylation of these target proteins by METTL9 and CARNMT1 highlights the importance of 1-methyl-L-histidine in diverse cellular processes, from metal ion homeostasis and energy metabolism to the regulation of gene expression at the post-transcriptional level.

Actin Methylation Dynamics at His-73

One of the most well-characterized instances of histidine methylation occurs on β-actin, a ubiquitous cytoskeletal protein crucial for cell motility, structure, and integrity. elifesciences.org Specifically, the histidine residue at position 73 (His-73) is methylated, a modification that has been known for over five decades and is highly conserved across eukaryotes. elifesciences.orgnih.govresearchgate.net

The enzyme responsible for this specific modification has been identified as SET domain protein 3 (SETD3). elifesciences.orgnih.gov Structural and biochemical analyses have revealed that SETD3 recognizes a highly specific sequence on β-actin, ensuring the precise methylation of His-73. elifesciences.org This process involves significant conformational changes in both the enzyme and the actin peptide substrate to facilitate the methyl transfer from SAM. elifesciences.org

The methylation of actin at His-73 has profound functional consequences. It is essential for maintaining the integrity of the cellular cytoskeleton. researchgate.net Studies have shown that the loss of SETD3 and the subsequent absence of His-73 methylation lead to reduced levels of filamentous actin (F-actin) and decreased actin stability. nih.gov Functionally, this modification modulates the dynamics of actin polymerization, modestly accelerating the assembly of actin filaments and reducing the rate of nucleotide exchange on actin monomers. nih.govbiorxiv.org At a physiological level, the SETD3-mediated methylation of actin is critical for smooth muscle contractility. Female mice lacking SETD3 exhibit primary dystocia (difficulty in giving birth) due to impaired uterine smooth muscle contraction. nih.gov

| Feature | Description | Reference(s) |

| Target Protein | β-actin | elifesciences.org |

| Modification Site | Histidine-73 (His-73) | nih.gov |

| Enzyme | SET domain protein 3 (SETD3) | elifesciences.orgnih.gov |

| Methyl Donor | S-adenosylmethionine (SAM) | elifesciences.org |

| Functional Consequences | Regulates actin polymerization and stability, crucial for cytoskeletal integrity and smooth muscle contraction. | nih.govnih.govresearchgate.net |

Methylation of Myosin and Myosin Kinase

Alongside actin, myosin is another major myofibrillar protein where histidine methylation was first identified. nih.govsmpdb.ca This post-translational modification also occurs on skeletal muscle myosin light chain kinase (MLCK), a key enzyme that regulates muscle contraction by phosphorylating the myosin regulatory light chain. nih.govresearchgate.net

Myosin light chain kinase (MLCK) is a serine/threonine-specific protein kinase. wikipedia.org Its activity is central to the contraction of smooth muscle and plays a role in various cellular processes in non-muscle cells, including maintaining cell shape and motility. nih.govyoutube.com The presence of N-methylhistidine in MLCK suggests a layer of regulatory control over its function, although this area remains less characterized than actin methylation. nih.gov While the specific enzymes responsible for methylating myosin and MLCK have not been as definitively established as SETD3 for actin, the occurrence of this modification points to its importance in the intricate regulation of muscle protein function. nih.govresearchgate.net The process of phosphorylation of the myosin light chain by MLCK activates myosin, enabling it to interact with actin filaments to generate force and movement. youtube.com

| Protein | Modification | Potential Role | Reference(s) |

| Myosin | Histidine Methylation | Regulation of muscle contraction and protein turnover. | nih.govsmpdb.ca |

| Myosin Light Chain Kinase (MLCK) | Histidine Methylation | Modulation of its kinase activity, thereby influencing muscle contraction and cellular motility. | nih.govresearchgate.net |

Regulation of Zinc Transporters and Mitochondrial Respiration Factors by 1-Methyl-L-histidine Modification

Recent research has broadened the scope of protein histidine methylation beyond cytoskeletal components, identifying its crucial role in regulating metal ion homeostasis and mitochondrial function. nih.gov The methyltransferase METTL9 has been identified as a key enzyme that catalyzes the N1-methylation of histidine residues, particularly within a "His-x-His" (HxH) motif. nih.govresearchgate.net

A significant class of METTL9 substrates includes zinc transporters, specifically from the SLC30 and SLC39 families. scilit.combiorxiv.org These transporters are vital for maintaining cellular zinc homeostasis. METTL9-mediated methylation of histidine residues within these transporter proteins, such as SLC39A7, appears to modulate their ability to bind and transport zinc. biorxiv.org The deletion of METTL9 disrupts cytoplasmic zinc levels, leading to increased endoplasmic reticulum (ER) stress and reduced cell proliferation. scilit.combiorxiv.org This suggests that 1-methylhistidine modification is a regulatory switch for controlling the activity of zinc transporters, with significant implications for cancer biology, as higher METTL9 expression is associated with worse clinical outcomes in some cancers. scilit.com

Furthermore, METTL9-dependent methylation has been linked to the regulation of mitochondrial respiration. One of its targets is NDUFB3, a subunit of the mitochondrial complex I. researchgate.net The methylation of histidine residues in this protein is implicated in modulating complex I activity. Functional analyses have shown that the loss of METTL9 can impair oxidative phosphorylation. researchgate.netnih.gov This indicates that 1-methylhistidine modification is a regulatory mechanism that directly influences cellular energy metabolism. researchgate.net

| Regulatory Area | Target Protein Example | Methyltransferase | Consequence of Methylation | Reference(s) |

| Zinc Homeostasis | SLC39A7 (Zinc Transporter) | METTL9 | Modulates zinc binding and transport, affects cell growth. | scilit.combiorxiv.org |

| Mitochondrial Respiration | NDUFB3 (Complex I Subunit) | METTL9 | Affects oxidative phosphorylation and mitochondrial complex I function. | researchgate.netnih.gov |

Exploration of Histone Histidine Methylation

Histone proteins, which package DNA into chromatin and play a central role in regulating gene expression, are subject to a wide array of post-translational modifications. wikipedia.org While methylation of lysine and arginine residues on histones is a well-established field of study, the methylation of histidine residues is a more recent and less characterized discovery. nih.govwikipedia.org

Recent studies have identified the presence of methylated histidine residues on core histone proteins. tsukuba.ac.jpeurekalert.org Specifically, methylation has been found at the 82nd histidine of histone H2A and the 39th histidine of histone H3. tsukuba.ac.jp Unlike the widespread methylation of lysine residues, histone histidine methylation appears to be a rarer event, possibly occurring in specific gene regions. tsukuba.ac.jp

The discovery of this new histone mark opens up another layer of complexity in the "histone code," which dictates how combinations of PTMs regulate chromatin structure and gene transcription. eurekalert.org The functional consequences of histone histidine methylation are still under active investigation, but its existence suggests potential roles in DNA repair, chromosome segregation, and the regulation of gene expression. nih.govwikipedia.org Deciphering the enzymes that write and erase these marks, as well as the proteins that read them, is a key area for future research in epigenetics. tsukuba.ac.jpeurekalert.org

Regulation and Biological Consequences of Protein Histidine Methylation

Protein histidine methylation is an important PTM that contributes to the functional diversity of the proteome. nih.gov It is a regulated process catalyzed by specific protein histidine methyltransferases (PHMTs) that transfer a methyl group from S-adenosylmethionine to histidine residues. nih.gov The identification of enzymes like SETD3, responsible for N3-methylation of actin, and METTL9, which performs N1-methylation on proteins with HxH motifs, has been pivotal in understanding the enzymology of this modification. nih.govnih.govnih.gov

The biological consequences of this modification are widespread and significant. They range from fundamental cellular processes to organismal physiology.

Cytoskeletal Dynamics: The methylation of actin at His-73 by SETD3 is crucial for the stability of the actin cytoskeleton and is essential for processes like smooth muscle contraction. nih.govresearchgate.net

Metabolic Regulation: METTL9-mediated methylation of mitochondrial proteins, including subunits of complex I, directly impacts cellular respiration and energy production. researchgate.net

Ion Homeostasis: The modification of zinc transporters by METTL9 provides a mechanism for regulating intracellular zinc levels, which is critical for numerous enzymatic functions and signaling pathways. scilit.combiorxiv.org

Gene Expression: The nascent discovery of histone histidine methylation suggests a potential role in epigenetic regulation, adding a new dimension to the control of gene expression. tsukuba.ac.jpeurekalert.org

Metabolism and Biochemical Fate of 1 Methyl L Histidine

Proteolytic Release from Methylated Proteins during Catabolism

1-Methyl-L-histidine is notably abundant in myofibrillar proteins, specifically actin and myosin, which are the primary components of skeletal muscle. foodb.ca The methylation of histidine residues within these proteins is carried out by enzymes such as SETD3, a protein-histidine N-methyltransferase that specifically methylates actin at the 'His-73' position.

During muscle protein catabolism (breakdown), these methylated proteins are degraded, leading to the release of 1-Methyl-L-histidine as a free amino acid. foodb.ca This process is a normal part of muscle protein turnover, which can be elevated in situations such as intense physical exercise or muscle wasting conditions. healthmatters.io Approximately 75% of the 1-Methyl-L-histidine in the human body is estimated to originate from the breakdown of skeletal muscle. foodb.ca

Enzymatic Pathways in Dipeptide Conjugation

While free 1-Methyl-L-histidine cannot be reincorporated into new proteins, it can be utilized in the synthesis of certain dipeptides. hmdb.cafoodb.ca This process involves the enzymatic conjugation of 1-Methyl-L-histidine with another amino acid.

A key enzymatic pathway for 1-Methyl-L-histidine is its condensation with β-alanine to form the dipeptide ophidine, also known as balenine (B107396). nih.gov This reaction is catalyzed by the enzyme Carnosine Synthase I. hmdb.cafoodb.ca Ophidine is structurally similar to carnosine and anserine (B1665513) and is found in high concentrations in the skeletal muscles and brains of some vertebrates, particularly marine mammals like whales and certain reptiles. hmdb.canih.gov In contrast, ophidine and anserine are generally not produced in humans. hmdb.cafoodb.ca

Carnosine synthase has a broad specificity and can ligate histidine and its analogs to β-alanine. rsc.org The synthesis of these dipeptides is an ATP-dependent process. nih.govnih.gov

Non-Reutilization and Excretion Dynamics in Biological Systems

A critical aspect of 1-Methyl-L-histidine's biochemical fate is that once it is released from protein breakdown, it is not reutilized for protein synthesis. foodb.ca This characteristic makes its excretion a direct reflection of the rate of myofibrillar protein degradation. foodb.ca

Following its release into the bloodstream, 1-Methyl-L-histidine is transported to the kidneys and subsequently excreted in the urine. The plasma concentration and urinary excretion of 1-Methyl-L-histidine are therefore considered sensitive markers for skeletal muscle protein breakdown. foodb.ca The clearance half-life of 1-Methyl-L-histidine has been reported to be 11.7 hours. rupahealth.com

Table 1: Normal Concentrations of 1-Methyl-L-histidine in Healthy Adults

| Analyte | Matrix | Concentration Range | Average Concentration |

| 1-Methyl-L-histidine | Urine | 17.7-153.8 µmol/mmol of creatinine | 25-40 µmol/mmol of creatinine |

| 1-Methyl-L-histidine | Blood Plasma | 9.8-15.6 µM | 12.7 µM |

Data sourced from the Human Metabolome Database and SMPDB. hmdb.ca

Urinary levels of 1-Methyl-L-histidine can also be influenced by dietary intake, particularly the consumption of red meat, which contains this compound. hmdb.ca

Advanced Analytical Methodologies for 1 Methyl L Histidine Research

High-Resolution Chromatographic Techniques for 1-Methyl-L-histidine Quantification

Chromatographic methods are fundamental to the separation and quantification of 1-Methyl-L-histidine from complex biological matrices. These techniques offer high resolution and sensitivity, enabling researchers to obtain accurate measurements.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including 1-Methyl-L-histidine. HPLC methods often involve a derivatization step to enhance the detection of amino acids by ultraviolet (UV) or fluorescence detectors. For instance, derivatization with agents like o-phthalaldehyde (B127526) (OPA) allows for sensitive fluorescence detection. In some applications, HPLC is coupled with UV detection at a specific wavelength, such as 210 nm, for quantification. europa.eu The separation is typically achieved on a C18 column, and the mobile phase often consists of a buffer solution like potassium phosphate. europa.eu

Method development in HPLC focuses on optimizing the separation of 1-Methyl-L-histidine from its isomer, 3-methylhistidine, and other related compounds. The choice of column, mobile phase composition, and gradient elution are critical parameters that are fine-tuned to achieve the desired resolution and analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of 1-Methyl-L-histidine. A key consideration for GC-MS analysis of amino acids is the need for derivatization to increase their volatility. Silyl derivatives are commonly used for this purpose. The derivatized sample is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds are then ionized and detected by the mass spectrometer, which provides both qualitative and quantitative information.

The GC-MS method offers high sensitivity and specificity, allowing for the detection of low concentrations of 1-Methyl-L-histidine in various biological samples. The selection of appropriate derivatization reagents and optimization of GC and MS conditions are crucial for achieving accurate and reliable results. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Accurate Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and accurate determination of 1-Methyl-L-histidine. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often does not require a derivatization step, simplifying sample preparation. researchgate.netnih.gov

In a typical LC-MS/MS method, 1-Methyl-L-histidine is separated from other components in the sample on a chromatographic column, such as a C18 or a specialized amino acid column. nih.govnih.gov The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). nih.gov The precursor ion corresponding to 1-Methyl-L-histidine (m/z 170.1) is selected and fragmented to produce specific product ions (e.g., m/z 126.1), which are then detected. nih.gov This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes interference from the sample matrix.

The use of stable isotope-labeled internal standards, such as Nτ-methyl-d3-histidine, is a common practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. oup.com This method has been successfully applied to quantify 1-Methyl-L-histidine in various biological fluids, including urine and plasma. nih.govnih.gov

Interactive Data Table: Comparison of Chromatographic Techniques for 1-Methyl-L-histidine Quantification

| Feature | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |

| Derivatization | Often required | Required | Often not required |

| Sensitivity | Good | High | Very High |

| Specificity | Moderate to Good | High | Very High |

| Sample Throughput | Moderate | Moderate | High |

| Matrix Effects | Can be significant | Less significant | Can be significant, but correctable with internal standards |

| Primary Application | Routine analysis | Specialized quantitative analysis | Sensitive and accurate quantification in complex matrices |

Spectroscopic Characterization and Structural Elucidation of 1-Methyl-L-histidine

Spectroscopic techniques are indispensable for the structural characterization and elucidation of 1-Methyl-L-histidine, providing detailed information about its molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of 1-Methyl-L-histidine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insights into the molecule's structure.

1H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comhmdb.ca The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum help to identify the different protons and their spatial relationships. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment. nih.gov These advanced NMR methods can also provide information about the conformation of 1-Methyl-L-histidine in solution.

Mass Spectrometry (MS) for Identification and Metabolomics Profiling

Mass Spectrometry (MS) is a fundamental technique for the identification and metabolomics profiling of 1-Methyl-L-histidine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. sci-hub.se

In metabolomics studies, MS is often coupled with a separation technique like LC or GC to analyze the complete set of metabolites in a biological sample. core.ac.uk Untargeted metabolomics approaches aim to detect and identify all measurable analytes in a sample, including 1-Methyl-L-histidine, to gain a comprehensive understanding of the metabolic state. osti.gov Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of unknown metabolites. By fragmenting the parent ion and analyzing the resulting fragment ions, researchers can deduce the structure of the molecule. sci-hub.senih.gov

Interactive Data Table: Spectroscopic Data for 1-Methyl-L-histidine

| Spectroscopic Technique | Information Obtained | Key Findings |

| 1H NMR | Chemical environment of protons | Provides characteristic chemical shifts for the protons in the imidazole (B134444) ring, the alpha-carbon, the beta-carbon, and the methyl group. chemicalbook.comhmdb.ca |

| 13C NMR | Carbon skeleton structure | Reveals the chemical shifts of the different carbon atoms in the molecule, confirming the carbon framework. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Determines the precise mass of 1-Methyl-L-histidine, allowing for the confirmation of its molecular formula (C7H11N3O2). nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation pattern | Generates a characteristic fragmentation pattern that can be used for identification and structural confirmation. nih.gov |

Development of Novel Bioanalytical Tools for Isomeric Methylhistidine Separation

The co-existence of 1-Methyl-L-histidine and 3-Methyl-L-histidine in biological samples necessitates the development of highly selective analytical methods. Researchers have explored various advanced techniques to achieve baseline separation and accurate quantification of these isomers. These methodologies primarily include sophisticated chromatographic and electrophoretic techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are powerful techniques for the separation of isomeric compounds. The success of these methods for methylhistidine isomer separation largely depends on the choice of the stationary phase, mobile phase composition, and detector.

One effective approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds like amino acids. A study detailing a HILIC-UPLC method coupled with tandem mass spectrometry (MS/MS) demonstrated successful separation of τ-methylhistidine (3-MH) and π-methylhistidine (1-MH) in bovine plasma. mdpi.com The distinct fragmentation patterns of the two isomers at different collision energies in the mass spectrometer were key to their individual determination. mdpi.com Chromatographic conditions were optimized to minimize interference between the two isomers. mdpi.com

Another UPLC-MS/MS method was developed for the quantification of 1-MH and 3-MH in human urine. nih.gov This method utilized a specific column and a simple isocratic mobile phase to achieve separation. nih.gov The use of tandem mass spectrometry allowed for specific monitoring of each isomer based on their unique precursor-to-product ion transitions. nih.gov

Below is a summary of the conditions used in a representative UPLC-MS/MS study for the analysis of 1-Methyl-L-histidine and 3-Methyl-L-histidine.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Ultra Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | SB-aq (2.1 × 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Acetonitrile - 0.1% formic acid in water (2:98, v/v) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MRM Transition (1-MH) | m/z 170.1 → m/z 126.1 | nih.gov |

| MRM Transition (3-MH) | m/z 170.1 → m/z 124.1 | nih.gov |

| Lower Limit of Quantification | 5 nmol/ml for both isomers | nih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers an alternative approach for the separation of charged molecules like methylhistidine isomers. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

A capillary zone electrophoresis (CZE) method has been developed for the simultaneous determination of 1-MH and 3-MH in untreated urine samples. This method demonstrated that the isomers could be separated in both acidic and alkaline media, where they exist as cations and anions, respectively. The study involved measuring the effective mobility of the ionic forms over a broad pH range to optimize separation.

A summary of the key aspects of a capillary electrophoresis method for the separation of methylhistidine isomers is presented below.

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | researchgate.net |

| Buffer System | 60 mmol/L Tris-phosphate, pH 2.2 | researchgate.net |

| Separation Principle | Differential migration based on charge and size in acidic and alkaline media. | researchgate.net |

| Analysis Time | Less than 12 minutes | researchgate.net |

| Detection | UV-detection | researchgate.net |

| Limit of Detection (LOD) | 20 nmol/L | researchgate.net |

Ion Mobility Spectrometry (IMS)

A more recent and highly innovative technique for the separation of isomers is ion mobility spectrometry (IMS), often coupled with mass spectrometry. IMS separates ions in the gas phase based on their size, shape, and charge. Even subtle differences in the three-dimensional structure of isomers can lead to different drift times in the ion mobility cell, allowing for their separation.

Cyclic ion mobility spectrometry has been shown to resolve isomeric metabolites, including 1-methylhistidine and 3-methylhistidine. lcms.cz By increasing the number of passes through the cyclic ion mobility device, the resolution between the two isomers can be significantly enhanced. lcms.cz This technique provides an orthogonal dimension of separation to both liquid chromatography and mass spectrometry, greatly improving the confidence in isomer identification. lcms.cz

The predicted and observed collision cross section (CCS) values, a key parameter in IMS, can be used to differentiate between the isomers.

| Compound | Ion Type | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| 1-Methyl-L-histidine | [M-H]⁻ | 133 | lcms.cz |

| 3-Methyl-L-histidine | [M-H]⁻ | 134 | lcms.cz |

The development of these advanced analytical tools has been instrumental in enabling researchers to accurately and reliably distinguish between 1-Methyl-L-histidine and its isomer, 3-Methyl-L-histidine. The choice of method often depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The ongoing advancements in separation science continue to provide more powerful and efficient solutions for the complex challenge of isomeric methylhistidine analysis.

Molecular Interactions and Computational Biology of 1 Methyl L Histidine

Mechanistic Insights into Protein-1-Methyl-L-histidine Interactions

The addition of a methyl group to the imidazole (B134444) ring of histidine introduces subtle yet profound changes to its physicochemical properties, which in turn affects protein behavior. nih.govscispace.com These alterations provide a mechanism for regulating the biological activity of proteins.

These changes can have significant functional consequences. For example, the methylation of histidine 73 in β-actin by the enzyme SETD3 has been shown to stabilize actin filaments and promote smooth muscle contraction. scispace.comelifesciences.org The disruption of this modification leads to an increased rate of filament depolymerization. elifesciences.org This highlights how a single methylation event can be critical for maintaining the integrity of the cytoskeleton. researchgate.net While much research on methylation and protein stability has focused on lysine (B10760008), the principles of how this PTM can affect protein-protein interactions and stability are broadly applicable. nih.gov The identification of numerous histidine methylation sites suggests a widespread regulatory role in key cellular processes, including protein translation and cytoskeletal dynamics. nih.govlu.se A conformational prediction study on γ-enolase suggested that a methylated histidine residue may be important for intermolecular hydrogen bonding during the formation of subunit dimers, and its disruption suppressed both dimerization and enzyme activity. news-medical.net

Table 1: Examples of Proteins with Identified 1-Methyl-L-histidine Modifications and Their Functions

| Protein | Methylation Site | Associated Function | Reference |

|---|---|---|---|

| β-actin | His73 | Cytoskeletal dynamics, smooth muscle contraction | elifesciences.orgnih.gov |

| S100A9 | His106 | Inflammatory response, calcium binding | researchgate.netnih.gov |

| Myosin | - | Muscle contraction | oup.comnih.gov |

| γ-enolase | His190 | Glycolysis, subunit dimerization | news-medical.net |

Histidine residues are frequently involved in the coordination of metal ions, such as zinc (Zn²⁺), within protein structures. nih.gov The imidazole side chain is a versatile ligand for various metal ions. mdpi.com The methylation of histidine at the N1 position can significantly alter its ability to chelate these ions. nih.govscispace.com This modification has been found to be overrepresented in zinc-binding domains, suggesting a regulatory role in metalloprotein function. nih.gov

The methyltransferase METTL9 specifically catalyzes the N1-methylation of histidine within "His-x-His" (HxH) motifs, which are often found in zinc finger structures. nih.gov Research has shown that the presence of zinc ions can substantially inhibit the methylation activity of METTL9 on substrates containing tandem "HxH" repeats. nih.gov This suggests a competitive relationship where zinc coordination and histidine methylation are mutually exclusive events. Therefore, 1-methyl-L-histidine modification can act as a switch to modulate the metal-binding capacity of a protein, thereby regulating its catalytic activity or structural integrity. nih.govscispace.com This modulation of metal ion chelation is a key mechanism by which histidine methylation can impact diverse biological pathways. nih.gov

Theoretical Chemistry Applications for 1-Methyl-L-histidine

Computational chemistry provides powerful tools to investigate the effects of histidine methylation at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov DFT calculations can be applied to 1-methyl-L-histidine to determine various quantum chemical parameters, such as bond lengths, vibrational frequencies, and electronic properties. nih.gov By comparing these calculated parameters with those of unmodified histidine, researchers can quantify the electronic effects of methylation on the imidazole ring. For instance, DFT has been used to study the interaction of histidine with metal ions and the effect of the surrounding environment on these interactions. mdpi.comnih.gov Such studies can elucidate how methylation alters the electrostatic potential and orbital energies of the histidine side chain, thereby influencing its reactivity and non-covalent interactions, including hydrogen bonding and metal coordination. nih.gov This theoretical approach provides a fundamental understanding of how the addition of a methyl group impacts the intrinsic properties of the histidine residue.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govplos.org MD simulations are invaluable for modeling how 1-methyl-L-histidine modifications affect protein dynamics, conformational stability, and interactions with other molecules. nih.govmdpi.com By simulating the behavior of a protein with and without the methylated histidine, researchers can observe changes in local and global protein structure, flexibility, and the stability of binding interfaces. researchgate.netd-nb.inforesearchgate.net

MD simulations have been successfully employed to study the impact of other types of methylation, such as on lysine and DNA, revealing effects on molecular recognition and stability. researchgate.netuiuc.edu For example, simulations have shown how methylation can stabilize the binding of a peptide to its receptor by altering the dynamics of the binding pocket. researchgate.net Similar approaches can be applied to systems containing 1-methyl-L-histidine to model its interactions with binding partners, predict changes in binding free energy, and understand the dynamic consequences of this modification. nih.govplos.org These simulations can bridge the gap between static structural data and the dynamic functional behavior of proteins in a cellular environment. mun.ca

Table 2: Computational Methods in the Study of 1-Methyl-L-histidine and Related Modifications

| Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of quantum chemical parameters of histidine and its complexes. | Understanding of electronic structure, vibrational frequencies, and the effect of methylation on reactivity and metal coordination. | mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of proteins containing methylated residues. | Analysis of conformational changes, protein stability, interaction dynamics, and binding free energies. | nih.govmdpi.comresearchgate.net |

Bioinformatics Approaches for Understanding Histidine Methylome Regulation

The "histidine methylome" refers to the complete set of histidine methylation sites within the proteome of a cell or organism. Understanding its regulation requires large-scale, system-level analysis, for which bioinformatics is essential. oup.comnih.gov

Large-scale analysis of the histidine methylome has become feasible by mining ultra-deep human proteomic datasets. oup.comnih.govnih.gov Since there are no specific affinity agents to enrich for peptides with histidine methylation, this computational mining approach is a crucial alternative. oup.comnih.gov Such studies have successfully generated extensive resources of histidine methylation sites, identifying hundreds of events in human cells. nih.govresearchgate.net In HeLa cells alone, 299 histidine methylation sites have been reported through this methodology. nih.gov

Bioinformatic tools are then used to analyze these large datasets to explore the frequency, localization, and sequence context of histidine methylation. oup.comnih.gov These analyses have revealed that histidine methylation is a widespread modification in human cells and tissues. nih.govresearchgate.net It is often over-represented in specific sequence contexts, such as regions with mono-spaced histidine repeats. nih.govresearchgate.net Furthermore, bioinformatics approaches can identify the co-localization of histidine methylation with other functionally important PTMs, like phosphorylation, or with disease-associated mutations. nih.govresearchgate.net This allows for the identification of protein regions where methylation may have significant regulatory and functional importance, thereby enabling targeted experimental studies of individual histidine methylation events. nih.govresearchgate.net

Comparative Biochemical Analysis of Methylated Histidine Derivatives

Differential Biochemical Roles and Biomarker Utility of 1-Methyl-L-histidine and 3-Methyl-L-histidine

1-Methyl-L-histidine (1-MH) and 3-Methyl-L-histidine (3-MH) are methylated derivatives of the amino acid L-histidine. Despite their structural similarity, they originate from different sources and serve distinct purposes in biochemical analysis, primarily as biomarkers. Their differential roles stem from their origins: 1-MH is largely exogenous, derived from dietary sources, while 3-MH is primarily endogenous, resulting from the breakdown of muscle tissue.

1-Methyl-L-histidine is not synthesized in the human body. Its presence in urine and plasma is almost exclusively a result of the metabolic breakdown of anserine (B1665513), a histidine-containing dipeptide (HCD) found in significant amounts in the meat of various animals, particularly poultry and fish. Consequently, urinary 1-MH levels serve as a reliable biomarker for dietary meat intake. Its excretion does not significantly increase with muscle catabolism, making it a specific indicator of recent meat consumption and a useful tool in nutritional epidemiology to validate dietary assessments.

3-Methyl-L-histidine , in contrast, is formed through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle, actin and myosin. When these muscle proteins are broken down as part of normal muscle turnover or during periods of increased catabolism (e.g., fasting, injury, or certain diseases), 3-MH is released into the bloodstream and subsequently excreted in the urine. Because it is not reutilized for protein synthesis, its urinary excretion rate is considered a direct index of the rate of myofibrillar protein degradation. While dietary meat also contains 3-MH, its endogenous production makes it a key biomarker for assessing muscle catabolism and lean body mass turnover.

The distinct origins and metabolic fates of these two isomers are crucial for their correct interpretation as biomarkers. The following table summarizes their key differential characteristics:

| Feature | 1-Methyl-L-histidine (1-MH) | 3-Methyl-L-histidine (3-MH) |

| Primary Origin | Exogenous (dietary) | Endogenous (muscle protein breakdown) |

| Source | Metabolism of anserine from meat (poultry, fish) | Breakdown of actin and myosin in skeletal muscle |

| Biomarker Utility | Indicator of dietary meat intake | Index of muscle protein catabolism |

| Influence of Muscle Wasting | Not significantly affected | Directly proportional to muscle breakdown |

| Primary Research Application | Nutritional studies, dietary assessment validation | Clinical assessment of muscle wasting conditions, metabolic research |

Comparative Study of 1-Methyl-L-histidine in Histidine-Containing Dipeptides (HCDs)

1-Methyl-L-histidine is a key component of specific histidine-containing dipeptides (HCDs), most notably anserine and balenine (B107396). These dipeptides are prevalent in the muscle tissues of many vertebrate species and have garnered research interest for their physiological roles and potential health benefits.

Comparative Enzymatic Synthesis and Degradation Pathways

The synthesis of HCDs containing 1-methyl-L-histidine primarily involves the methylation of a pre-existing dipeptide, carnosine (β-alanyl-L-histidine).

Enzymatic Synthesis:

The primary pathway for the synthesis of anserine (β-alanyl-1-methyl-L-histidine) is the methylation of carnosine. This reaction is catalyzed by the enzyme carnosine N-methyltransferase (EC 2.1.1.22) . wikipedia.orguniprot.orgmedchemexpress.comgenophore.comgenecards.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The systematic name for this enzyme is S-adenosyl-L-methionine:carnosine N-methyltransferase. wikipedia.org In mammals, this enzyme is encoded by the CARNMT1 gene. uniprot.orggenecards.org An alternative, less common pathway may involve the direct synthesis from β-alanine and 1-methyl-L-histidine.

The synthesis of balenine (also known as ophidine; β-alanyl-3-methyl-L-histidine) is believed to follow a similar enzymatic pathway, involving the methylation of carnosine at the 3-position (τ-position) of the imidazole (B134444) ring.

Enzymatic Degradation:

The degradation of HCDs, including those containing 1-methyl-L-histidine, is carried out by a class of dipeptidases known as carnosinases . In humans, there are two main forms: CN1 (serum carnosinase) and CN2 (cytosolic carnosinase). CN1 is found in the blood serum and is responsible for the hydrolysis of circulating HCDs into their constituent amino acids: β-alanine and the respective methylated histidine. rsc.org

An important aspect of these dipeptides is their differential susceptibility to hydrolysis by carnosinase. Anserine is known to be more resistant to degradation by human serum carnosinase (CN1) compared to carnosine. nih.govmdpi.com Balenine exhibits even greater resistance to hydrolysis by CN1, leading to higher bioavailability after oral supplementation. researchgate.net This resistance to degradation is a key factor influencing their physiological effects and potential therapeutic applications.

The following table provides a comparative overview of the enzymatic pathways for anserine and balenine:

| Process | Anserine (β-alanyl-1-methyl-L-histidine) | Balenine (β-alanyl-3-methyl-L-histidine) |

| Primary Synthesis Enzyme | Carnosine N-methyltransferase | Likely a carnosine N-methyltransferase |

| Substrates for Synthesis | Carnosine, S-adenosyl-L-methionine | Carnosine, S-adenosyl-L-methionine |

| Primary Degradation Enzyme | Carnosinase (e.g., human CN1) | Carnosinase (e.g., human CN1) |

| Products of Degradation | β-alanine, 1-Methyl-L-histidine | β-alanine, 3-Methyl-L-histidine |

| Relative Resistance to Human CN1 | More resistant than carnosine | More resistant than anserine and carnosine |

Species-Specific Occurrence and Research Implications of HCDs

The distribution of HCDs containing 1-methyl-L-histidine varies significantly across different animal species, which has important implications for both physiological research and the use of these compounds as biomarkers.

Species-Specific Occurrence:

Anserine: This dipeptide is widely distributed in the skeletal muscle of many vertebrates, including birds (chicken, turkey) and mammals such as rabbits and pigs. jst.go.jpnih.gov It is also found in various fish species. nih.gov

Balenine (Ophidine): This isomer of anserine is notably abundant in the muscle of marine mammals, particularly cetaceans (whales and dolphins). researchgate.net It has also been identified in the muscle of some terrestrial mammals, including pigs, and in chicken. kisti.re.kr

The presence and concentration of these dipeptides in different meat sources are the basis for using 1-methyl-L-histidine as a biomarker for specific types of meat consumption.

Research Implications:

The species-specific distribution of these HCDs has several research implications:

Biomarker Development: The distinct profiles of anserine and balenine in different animal meats allow for the development of more specific dietary biomarkers. For instance, the ratio of carnosine to anserine has been explored as a potential biomarker to differentiate between different sources of meat and bone meal in animal feed. nih.gov

Physiological and Pharmacological Studies: The higher resistance of anserine and particularly balenine to enzymatic degradation compared to carnosine makes them interesting candidates for research into the physiological effects of HCDs. researchgate.netmdpi.comnih.govresearchgate.net Their greater bioavailability means that oral supplementation can lead to higher and more sustained plasma levels, which is advantageous for studying their potential antioxidant, anti-inflammatory, and ergogenic properties.

Evolutionary and Comparative Physiology: The differential expression of these dipeptides across species provides insights into the evolutionary adaptation of muscle physiology. The high concentrations of these compounds in animals known for sustained physical activity (e.g., migrating birds, marine mammals) suggest a role in muscle buffering capacity and protection against oxidative stress during intense exercise.

The following table summarizes the occurrence and research implications of anserine and balenine:

| Histidine-Containing Dipeptide | Predominant Occurrence in Muscle Tissue | Key Research Implications |

| Anserine | Birds (chicken, turkey), various mammals (rabbit, pig), fish | Biomarker for poultry and fish consumption; research on ergogenic and antioxidant effects. taylorandfrancis.com |

| Balenine (Ophidine) | Marine mammals (whales, dolphins), some terrestrial mammals (pig), chicken | Potential as a more bioavailable alternative to carnosine for supplementation studies due to high resistance to carnosinase. researchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms in 1 Methyl L Histidine Biology

Elucidation of Uncharacterized Biological Functions of 1-Methyl-L-histidine

For decades, 1-Methyl-L-histidine has been largely viewed through the narrow lens of its utility as a biomarker. Its presence in myofibrillar proteins like actin and myosin means its release into circulation correlates with skeletal muscle protein breakdown. hmdb.caresearchgate.net However, this perspective is evolving, with growing recognition that 1-MH may possess intrinsic biological activities. Future research must pivot towards elucidating these potential mechanistic roles beyond its function as a passive indicator of metabolic processes.

Key areas of investigation include its potential impact on cellular signaling, gene expression, and protein function. The methylation of histidine residues to form 1-MH is a post-translational modification (PTM) that can alter a protein's physicochemical properties, potentially affecting protein-protein interactions, enzymatic activity, and subcellular localization. nih.gov While the enzymes responsible for this modification, such as SETD3 and METTL9, have been identified, the full spectrum of their protein targets and the functional consequences of 1-MH modification remain largely uncharacterized. nih.govnih.govoup.com Research is needed to explore its role in contexts beyond muscle physiology, including potential involvement in neurological disorders, inflammatory responses, and metabolic diseases. nih.govhmdb.ca Distinguishing its roles from its isomer, 3-methylhistidine (3-MH), which is also a marker of muscle catabolism, is a critical challenge that requires precise analytical methods. nih.gov

Strategies for Rational Design of Modulators for Histidine Methylation Enzymes

The discovery of protein histidine methyltransferases (PHMTs) like SETD3 and METTL9, which catalyze the formation of methylated histidine, has opened the door for therapeutic intervention. nih.govoup.com The dysregulation of protein methylation is increasingly implicated in human diseases, including various cancers, making these enzymes promising drug targets. nih.govnih.govjci.org Rational design strategies are pivotal for developing potent and selective modulators—inhibitors or activators—for these enzymes.

Structure-based drug design is a powerful approach. By leveraging the three-dimensional structures of enzymes like SETD3, researchers can design small molecules that fit precisely into the active site or allosteric pockets, blocking their catalytic activity. nih.govmaastrichtuniversity.nl For instance, understanding the binding pocket for the substrate (e.g., β-actin for SETD3) and the methyl donor S-adenosylmethionine (SAM) allows for the computational design of competitive inhibitors. nih.govelifesciences.org Another successful strategy involves creating peptidomimetics based on the enzyme's natural substrate. Researchers have developed potent inhibitors of SETD3 by creating peptides that mimic a segment of β-actin but with substitutions at the target histidine residue (His73). nih.govresearchgate.net One such study found that a selenomethionine-containing β-actin peptide was a highly potent SETD3 inhibitor. nih.gov These approaches provide a foundation for developing a new class of precision medicines targeting diseases driven by aberrant histidine methylation. nih.govnih.gov

Table 1: Examples of Modulators Targeting Histidine Methylation Enzymes

| Modulator Type | Target Enzyme | Design Strategy | Potential Application |

|---|---|---|---|

| Actin-based Peptidomimetics | SETD3 | Substrate mimicry, substitution of the target histidine residue. nih.govresearchgate.net | Cancers with SETD3 overexpression, such as breast cancer. nih.gov |

| Small Molecule Inhibitors | PHMTs (general) | Structure-based design targeting the SAM-binding pocket or substrate-binding site. nih.govnih.gov | Oncology, inflammatory diseases. nih.govjci.org |

| Methionine-substituted Substrates | SETD3 | Replacing the target histidine with methionine to create a tight-binding inhibitor. researchgate.net | Research tool for studying SETD3 function. |

Integration of Multi-Omics Data for Systems-Level Understanding of 1-Methyl-L-histidine Biology

To move beyond a reductionist view and appreciate the full biological context of 1-Methyl-L-histidine, a systems-level approach is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex networks and pathways influenced by 1-MH and its associated enzymes. mdpi.comnih.gov

Metabolomics: This provides quantitative data on the levels of 1-MH and related metabolites (like SAM, L-histidine, and anserine) in various biological samples. nih.gov This can directly reflect the activity of histidine methylation pathways.

Proteomics: Advanced mass spectrometry-based proteomics can identify which specific proteins are methylated at histidine residues and quantify changes in these modifications under different conditions. nih.govsns.it This helps to identify the direct targets of enzymes like SETD3 and METTL9.

Transcriptomics & Genomics: These analyses can reveal how the expression of histidine methyltransferases and their target proteins are regulated at the genetic level and whether mutations in these genes are associated with specific diseases. mdpi.com

By integrating these datasets, researchers can construct comprehensive models of the 1-MH biological network. nih.gov For example, combining metabolomic data showing elevated 1-MH with proteomic data identifying specific methylated proteins in a disease state can uncover novel disease mechanisms and pinpoint key nodes in the pathway for therapeutic targeting. nih.govmdpi.com This integrated approach is crucial for understanding how metabolic states influence the "histidine methylome" and, consequently, cellular function and pathology.

Table 2: Multi-Omics Approaches in 1-Methyl-L-histidine Research

| Omics Field | Focus of Analysis | Key Questions Answered |

|---|---|---|

| Metabolomics | Quantification of 1-MH, L-histidine, SAM, and related metabolites. nih.gov | What is the overall activity of the histidine methylation pathway? |

| Proteomics | Identification and quantification of histidine-methylated proteins and sites. nih.govsns.it | Which proteins are the targets of histidine methylation? |

| Transcriptomics | Measurement of mRNA levels of methyltransferase enzymes (e.g., SETD3, METTL9) and their substrates. | How is the machinery for histidine methylation regulated? |

| Genomics | Identification of genetic variations (mutations, SNPs) in genes related to the 1-MH pathway. | Are there genetic predispositions to altered 1-MH biology? |

Advanced Methodological Development for Probing Histidine Modifications in Complex Biological Systems

A significant barrier to understanding histidine methylation has been the lack of robust analytical tools for its detection and characterization. nih.govoup.com Unlike other post-translational modifications like phosphorylation, for which highly specific antibodies are widely available, tools for studying histidine methylation are less developed. Future progress depends heavily on the development of advanced methodologies.

One major challenge is the difficulty of enriching for histidine-methylated peptides for mass spectrometry analysis. nih.gov New chemical biology tools are needed to overcome this. rsc.orgsdu.dk This includes the development of chemical probes that can selectively bind to and isolate proteins or peptides containing 1-MH, enabling more sensitive proteomic analysis. researchgate.net Furthermore, generating highly specific antibodies that can distinguish between 1-methylhistidine and 3-methylhistidine, as well as recognize the modification in the context of a protein sequence, would be transformative for techniques like Western blotting, immunoprecipitation, and immunohistochemistry.

Advances in mass spectrometry, such as ion mobility spectrometry, are also proving valuable, as they can help separate and identify isomeric forms like 1-MH and 3-MH, which is crucial for accurate biological interpretation. researchgate.net The development of novel bioconjugation methods that allow for the chemoselective modification of histidine residues in proteins will also provide new ways to study their function under controlled conditions. rsc.orgnih.gov These methodological innovations are essential for accurately mapping the landscape of histidine methylation in cells and tissues and for functionally characterizing these modifications in complex biological systems.

Table 3: Emerging Methodologies for Studying Histidine Modifications

| Methodology | Principle | Advantage |

|---|---|---|

| Chemical Probes | Small molecules designed to selectively react with or bind to methylated histidine residues. rsc.orgresearchgate.net | Enables enrichment of modified peptides for mass spectrometry and visualization in cells. |

| Advanced Mass Spectrometry | Techniques like ion mobility spectrometry that separate molecules based on shape as well as mass-to-charge ratio. researchgate.net | Allows for the accurate differentiation and identification of isomers (1-MH vs. 3-MH). |

| Specific Antibody Development | Generation of monoclonal or polyclonal antibodies that recognize 1-MH within a protein sequence. | Enables traditional biochemical assays like Western blotting and immunohistochemistry. |

| Chemoselective Bioconjugation | Novel chemical reactions that specifically target and modify histidine residues on proteins. rsc.orgnih.gov | Allows for the attachment of labels or tags to study protein function and localization. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.